molecular formula C15H9BrN4 B11053000 4-amino-2-bromo-6-[(E)-2-phenylethenyl]pyridine-3,5-dicarbonitrile

4-amino-2-bromo-6-[(E)-2-phenylethenyl]pyridine-3,5-dicarbonitrile

Cat. No. B11053000
M. Wt: 325.16 g/mol
InChI Key: CSMBLBFDWCQVJS-VOTSOKGWSA-N
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Description

4-Amino-2-bromo-6-[(E)-2-phenylethenyl]pyridine-3,5-dicarbonitrile is a heterocyclic compound with a complex structure that includes a pyridine ring substituted with amino, bromo, phenylethenyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-bromo-6-[(E)-2-phenylethenyl]pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to form the carbon-carbon bond between the phenylethenyl group and the pyridine ring. This reaction requires a palladium catalyst and a boronic acid or ester as the coupling partner .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using more efficient catalysts, optimizing solvent systems, and scaling up the reaction in continuous flow reactors.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other substituents.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable nucleophile.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.

Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-amino-2-bromo-6-[(E)-2-phenylethenyl]pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and differentiation .

Similar Compounds:

    2-Amino-6-bromopyridine: Shares the amino and bromo substituents but lacks the phenylethenyl and dicarbonitrile groups.

    2,6-Pyridinedicarbonitrile: Contains the dicarbonitrile groups but lacks the amino, bromo, and phenylethenyl substituents.

Uniqueness: this compound is unique due to its combination of substituents, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.

properties

Molecular Formula

C15H9BrN4

Molecular Weight

325.16 g/mol

IUPAC Name

4-amino-2-bromo-6-[(E)-2-phenylethenyl]pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H9BrN4/c16-15-12(9-18)14(19)11(8-17)13(20-15)7-6-10-4-2-1-3-5-10/h1-7H,(H2,19,20)/b7-6+

InChI Key

CSMBLBFDWCQVJS-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C(=C(C(=N2)Br)C#N)N)C#N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C(=C(C(=N2)Br)C#N)N)C#N

Origin of Product

United States

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